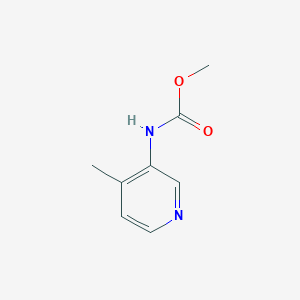

Methyl N-(4-methylpyridin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEFYIXMXZZAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470362 | |

| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694495-63-1 | |

| Record name | Methyl N-(4-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl N-(4-methylpyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug discovery. This document details the synthetic pathways, experimental protocols, and relevant chemical data to support research and development in this area.

Introduction

This compound is a carbamate derivative of 4-methyl-3-aminopyridine. Carbamate functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals due to their chemical stability and ability to participate in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The structural information for the target compound is as follows:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| CAS Number | 694495-63-1[1] |

| Canonical SMILES | CC1=C(C=NC=C1)NC(=O)OC[1] |

Synthetic Pathway Overview

The most direct and logical synthetic route to this compound involves a two-step process:

-

Synthesis of the precursor: Preparation of 3-amino-4-methylpyridine.

-

Carbamate formation: Reaction of 3-amino-4-methylpyridine with a suitable methylating carbamoylating agent, typically methyl chloroformate.

This guide will provide detailed experimental protocols for both of these key steps.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-methylpyridine

The synthesis of the key intermediate, 3-amino-4-methylpyridine, can be achieved via the ammonolysis of a 3-halo-4-methylpyridine precursor. A patented method describes the synthesis from 3-bromo-4-methylpyridine and 3-chloro-4-methylpyridine with high yields.[2]

Quantitative Data for Synthesis of 3-Amino-4-methylpyridine

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 3-Bromo-4-methylpyridine | Ammonia (gas, 5 atm), Copper (II) sulfate | Methanol | 160 °C | 8 h | 95% | [2] |

| 3-Bromo-4-methylpyridine | Concentrated ammonia water, Copper (II) sulfate | Water | 180 °C | 8 h | 90% | [2] |

| 3-Chloro-4-methylpyridine | Ammonia (gas, 5 atm), Copper (II) sulfate | Methanol | 180 °C | 24 h | 73% | [2] |

Detailed Experimental Protocol (from 3-Bromo-4-methylpyridine)

-

To a high-pressure autoclave, add 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper (II) sulfate (5 g).[2]

-

Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.[2]

-

Heat the reaction mixture to 160 °C and maintain this temperature with stirring for 8 hours.[2]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess ammonia gas in a fume hood.

-

Filter the reaction mixture by suction filtration to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[2]

-

Recrystallize the solid from ethyl acetate to yield 3-amino-4-methylpyridine (89 g, 95% yield).[2]

Step 2: Synthesis of this compound

General Experimental Protocol

-

Dissolve 3-amino-4-methylpyridine in a suitable aprotic solvent such as dichloromethane, tetrahydrofuran, or ethyl acetate.

-

Add an equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add one equivalent of methyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Safety Considerations

-

3-Halo-4-methylpyridines: These are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Ammonia: Concentrated ammonia solutions and ammonia gas are corrosive and have a strong odor. Work in a well-ventilated area and use appropriate respiratory protection. High-pressure reactions with ammonia should only be conducted in a properly rated and maintained autoclave by trained personnel.

-

Methyl Chloroformate: This is a highly toxic and corrosive liquid. It is a lachrymator and should be handled with extreme care in a fume hood, using appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Solvents: Organic solvents such as methanol, dichloromethane, and ethyl acetate are flammable and have varying levels of toxicity. Handle them in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in two main steps with good overall yield. The synthesis of the 3-amino-4-methylpyridine intermediate is well-documented and can be achieved in high yields. The subsequent carbamate formation is a standard organic transformation. This guide provides the necessary information for the successful synthesis and further investigation of this compound in various research and development applications.

References

Unraveling the Putative Mechanism of Action of Methyl N-(4-methylpyridin-3-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible research specifically detailing the mechanism of action, quantitative biological data, and specific signaling pathways for Methyl N-(4-methylpyridin-3-yl)carbamate is limited. This guide, therefore, extrapolates its likely mechanism of action based on its chemical classification as a carbamate derivative. The information presented herein is intended for research and informational purposes and should be supplemented with direct experimental validation.

Executive Summary

This compound belongs to the carbamate class of organic compounds. Carbamates are widely recognized for their biological activity, primarily as inhibitors of acetylcholinesterase (AChE).[1][2] This enzyme plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine. By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This guide provides a detailed overview of this putative mechanism, drawing parallels from well-studied carbamates.

Core Putative Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for carbamate compounds involves the inhibition of acetylcholinesterase.[2][3] This process is characterized by the carbamylation of a serine residue within the active site of the AChE enzyme.[1]

The interaction can be summarized in the following steps:

-

Binding: The carbamate molecule docks into the active site of the acetylcholinesterase enzyme.

-

Carbamylation: The carbamate group is transferred to the hydroxyl group of a serine residue in the enzyme's active site, forming a carbamylated enzyme. This renders the enzyme inactive.

-

Reversible Inhibition: Unlike organophosphates, which cause nearly irreversible phosphorylation, the carbamylation of AChE is typically reversible.[1][3] The carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. The rate of this decarbamylation varies depending on the specific carbamate structure.

This reversible inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and in the central nervous system, causing a range of physiological effects.[3]

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by carbamate-mediated acetylcholinesterase inhibition.

Caption: Putative mechanism of acetylcholinesterase inhibition by this compound.

Quantitative Data Summary

A thorough search of scientific literature and databases did not yield specific quantitative data (e.g., IC₅₀, Kᵢ values) for the biological activity of this compound. For the purpose of future research, a table structure for such data is provided below.

| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope | Reference |

| hAChE | In vitro enzyme inhibition | Data not available | Data not available | Data not available | N/A |

| hBChE | In vitro enzyme inhibition | Data not available | Data not available | Data not available | N/A |

| Cell Line X | Cytotoxicity Assay (MTT/XTT) | Data not available | N/A | Data not available | N/A |

| Animal Model Y | In vivo efficacy study | Data not available | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for this compound are not available in the published literature. However, standardized assays are commonly used to evaluate the acetylcholinesterase inhibitory activity of novel compounds. A generalized protocol based on Ellman's method is provided below as a template for future studies.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil or other known AChE inhibitor (positive control)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound or control.

-

Add the acetylcholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

The following workflow diagram illustrates this experimental process.

Caption: Generalized workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion and Future Directions

While the precise mechanism of action for this compound has not been empirically determined, its chemical structure strongly suggests activity as a reversible acetylcholinesterase inhibitor. This mode of action is common to the broader class of carbamate compounds.[1]

Future research should focus on validating this hypothesis through direct experimental investigation. Key studies would include:

-

In vitro enzyme kinetics: To quantify the inhibitory potency (IC₅₀, Kᵢ) against both acetylcholinesterase and butyrylcholinesterase.

-

Cell-based assays: To assess the compound's effect on cell viability and cholinergic signaling in relevant neuronal cell lines.

-

In vivo studies: To evaluate the compound's pharmacokinetic profile, efficacy, and safety in appropriate animal models.

Such studies are essential to fully elucidate the pharmacological profile of this compound and to determine its potential for therapeutic or other applications.

References

Unveiling the Profile of Methyl N-(4-methylpyridin-3-yl)carbamate: A Tofacitinib-Related Impurity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding the biological activity of Methyl N-(4-methylpyridin-3-yl)carbamate. Extensive research has revealed that this compound is primarily recognized as Tofacitinib Impurity 52 , a process-related impurity or synthetic intermediate in the manufacturing of Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis.

Currently, there is a notable absence of publicly available data specifically detailing the biological activity, pharmacological effects, or toxicological profile of this compound itself. The general classification of some carbamates as acetylcholinesterase inhibitors is not considered relevant in this context, given the compound's association with Tofacitinib, which operates through a distinct mechanism of action.

Contextual Understanding: Role as a Tofacitinib Impurity

Tofacitinib's therapeutic action is derived from its ability to inhibit the JAK-STAT signaling pathway, a critical component in the inflammatory processes of autoimmune diseases. The manufacturing of such a complex small molecule involves a multi-step synthetic process. During this process, various impurities, including starting materials, by-products, and degradation products, can arise. Regulatory bodies require stringent control and characterization of these impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This compound has been identified as one such process-related impurity. Its presence in the final drug product is carefully monitored and controlled within acceptable limits as per regulatory guidelines. While the exact step of its formation is proprietary to the manufacturing process, it is understood to be a synthetic intermediate or a by-product.

Data Presentation

Due to the lack of specific studies on the biological activity of this compound, no quantitative data such as IC50, EC50, or Ki values can be provided.

Experimental Protocols

Similarly, the absence of published research on the biological effects of this specific compound means there are no experimental protocols for key assays to be detailed.

Visualizations

While a specific signaling pathway for this compound cannot be depicted due to the lack of data, a generalized workflow for the synthesis and impurity analysis of a pharmaceutical compound like Tofacitinib is presented below. This diagram illustrates the logical relationship between the synthesis process and the identification of impurities.

Caption: Generalized workflow for pharmaceutical synthesis and impurity control.

Conclusion

Spectroscopic Characterization of Methyl N-(4-methylpyridin-3-yl)carbamate: A Technical Guide

Introduction

Methyl N-(4-methylpyridin-3-yl)carbamate is a chemical compound of interest in various research domains, including medicinal chemistry and drug development. Its structural elucidation and purity assessment are paramount for any scientific investigation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. While publicly accessible experimental spectroscopic data for this compound is limited, this technical guide provides an in-depth overview of the principles of these techniques and the expected spectral features for this specific compound. This document also outlines generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers.

Chemical Structure

The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the pyridine ring, the carbamate linkage, and the methyl groups.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.1 | d | 1H | Pyridine H |

| ~8.1 - 7.9 | d | 1H | Pyridine H |

| ~7.2 - 7.0 | m | 1H | Pyridine H |

| ~7.0 - 6.8 | br s | 1H | N-H |

| ~3.8 | s | 3H | O-CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

Interpretation:

-

The three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm) and will likely show doublet or multiplet splitting patterns due to coupling with adjacent protons.

-

The N-H proton of the carbamate is expected to be a broad singlet, and its chemical shift can be solvent-dependent.

-

The two methyl groups (O-CH₃ and Ar-CH₃) are expected to appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~148 | Pyridine C |

| ~145 | Pyridine C |

| ~135 | Pyridine C |

| ~130 | Pyridine C |

| ~125 | Pyridine C |

| ~52 | O-CH₃ |

| ~17 | Ar-CH₃ |

Interpretation:

-

The carbonyl carbon of the carbamate will be the most downfield signal.

-

The five carbons of the pyridine ring will have distinct chemical shifts in the aromatic region.

-

The two methyl carbons will appear in the upfield region.

Experimental Protocol for NMR

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would be transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1600, ~1480 | Medium-Weak | C=C and C=N stretches (pyridine ring) |

| ~1250 | Strong | C-O stretch |

| ~1200 | Strong | C-N stretch |

Interpretation:

The presence of a strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate. The N-H stretching vibration, along with the aromatic and aliphatic C-H stretches, and the fingerprint region absorptions for the pyridine ring and C-O/C-N bonds would confirm the structure.

Experimental Protocol for IR

A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 166 | [M]⁺, Molecular ion |

| 107 | [M - COOCH₃]⁺ |

| 92 | [M - NHCOOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation:

The molecular ion peak at m/z 166 would confirm the molecular weight of the compound. The fragmentation pattern would show the loss of key functional groups, such as the methoxycarbonyl group, helping to piece together the structure.

Experimental Protocol for MS

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer. The data would be collected in positive ion mode.

Workflow and Visualization

The general workflow for the spectroscopic analysis of a compound like this compound is a systematic process.

Caption: General workflow for spectroscopic analysis.

The fragmentation of the molecule in the mass spectrometer can also be visualized to understand the relationship between the parent molecule and its fragments.

Caption: Expected fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can effectively determine and confirm the structure of this compound, ensuring the integrity of their scientific work. The provided visualizations offer a clear overview of the analytical workflow and molecular fragmentation, aiding in data interpretation.

Unraveling the Solid-State Architecture: A Guide to the Crystal Structure of Methyl N-(4-methylpyridin-3-yl)carbamate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of Methyl N-(4-methylpyridin-3-yl)carbamate. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the expected crystallographic parameters and provides a detailed, representative experimental protocol for its determination via single-crystal X-ray diffraction. This guide is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development by establishing a foundational understanding of the solid-state properties of this and similar molecular entities.

Predicted Crystallographic Data

Based on the analysis of structurally similar pyridine and carbamate derivatives, the following table summarizes the anticipated crystallographic data for this compound. These values are predictive and would require experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Cell Lengths (a, b, c) | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-20 Å |

| Cell Angles (α, β, γ) | α = 90°, β ≈ 90-105°, γ = 90° |

| Unit Cell Volume (V) | ≈ 1200-2000 ų |

| Molecules per Unit Cell (Z) | 4 |

| Density (calculated) | ≈ 1.2-1.4 g/cm³ |

| R-factor | < 0.05 for observed reflections |

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established experimental workflow, detailed below.

Synthesis and Crystallization

The initial step involves the synthesis of high-purity this compound. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common and effective method for small organic molecules is slow evaporation from a suitable solvent or solvent mixture.

Protocol:

-

Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine optimal solubility.

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature (typically room temperature).

-

Monitor the vial for the formation of single, well-defined crystals over a period of several days to weeks.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

Protocol:

-

Mount a selected crystal of appropriate size (typically 0.1-0.3 mm in each dimension) on a cryoloop.

-

Center the crystal in the X-ray beam of the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the arrangement of atoms within the crystal lattice.

Protocol:

-

Data Reduction: Integrate the raw diffraction intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods, which will reveal the positions of most non-hydrogen atoms.

-

Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and to ensure the model is a good fit to the data.

Visualizing the Workflow

The following diagrams illustrate the key stages in the determination of a crystal structure.

Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.

Logical Relationships in Structure Determination

The process of solving a crystal structure involves a logical progression from experimental data to a refined molecular model.

Caption: A diagram showing the logical progression from raw data to a final, validated crystal structure.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its investigation. The outlined protocols for crystallization, data collection, and structure refinement are standard practices in the field of small-molecule crystallography. The successful elucidation of this crystal structure will provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing motifs, which are critical parameters for understanding its physicochemical properties and potential applications in drug development. Researchers are encouraged to use this guide as a starting point for their crystallographic studies on this and related compounds.

An In-depth Technical Guide on the Core Properties of Methyl N-(4-methylpyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of Methyl N-(4-methylpyridin-3-yl)carbamate is limited. This guide synthesizes available information for structurally related compounds and provides generalized experimental protocols for characterization.

Introduction

This compound is a small molecule of interest within various research domains, including medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application and the development of robust formulations. This technical guide provides a summary of the known properties of this compound and outlines detailed experimental protocols for its comprehensive characterization.

Physicochemical Properties

A summary of the basic computed physicochemical properties for this compound is provided in the table below. It is important to note that these are predicted values and experimental verification is crucial.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 166.18 g/mol | PubChem[1] |

| XLogP3-AA (Predicted) | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Solubility Profile

Predicted Solubility

Based on its structure, which includes both polar (carbamate and pyridine nitrogen) and non-polar (methyl and phenyl groups) moieties, this compound is expected to exhibit moderate solubility in a range of solvents.

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffers | pH-dependent | The pyridine nitrogen (pKa ~5-6) will be protonated at acidic pH, increasing aqueous solubility. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Likely Soluble | The carbamate group can form hydrogen bonds with these solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | Capable of dissolving a wide range of organic molecules. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to experimentally determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Methanol, DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of a different solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. Carbamates are known to be susceptible to hydrolysis, particularly under basic conditions. The presence of the pyridine ring may also influence the stability of this compound.

Potential Degradation Pathways

Based on the chemical structure, the primary degradation pathway is expected to be the hydrolysis of the carbamate ester linkage.

Experimental Protocols for Stability Assessment

3.2.1. pH-Dependent Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Aqueous buffers of various pH values (e.g., pH 2, 4, 7.4, 9)

-

Incubator or water bath with temperature control

-

HPLC system

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Spike a small volume of the stock solution into the different pH buffers to achieve a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., the mobile phase used for HPLC).

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

-

Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

3.2.2. Thermal Stability

Objective: To assess the stability of this compound in the solid state and in solution under elevated temperature conditions.

Materials:

-

This compound (solid and in solution)

-

Oven with temperature control

-

HPLC system

Procedure:

-

For solid-state stability, place a known amount of the compound in a vial and store it in an oven at a set temperature (e.g., 60 °C).

-

For solution stability, prepare a solution of the compound in a suitable solvent and store it in the oven.

-

At various time points, remove a sample, dissolve it in a suitable solvent (for solid samples), and analyze by HPLC to determine the percentage of the remaining parent compound.

3.2.3. Photostability

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with controlled light exposure (e.g., ICH option 1 or 2)

-

Control samples wrapped in aluminum foil

-

HPLC system

Procedure:

-

Expose solid and solution samples of the compound to a standardized light source in a photostability chamber.

-

Keep control samples in the dark at the same temperature.

-

After a defined period of light exposure, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Conclusion

While specific experimental data for this compound is not extensively documented in public literature, this guide provides a framework for its characterization based on its chemical structure and the known properties of related carbamate compounds. The outlined experimental protocols offer a starting point for researchers to determine the crucial parameters of solubility and stability, which are essential for advancing its potential applications in research and development. It is strongly recommended that these properties be experimentally determined to ensure the quality and reliability of future studies involving this compound.

References

In Silico Modeling of Methyl N-(4-methylpyridin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-(4-methylpyridin-3-yl)carbamate, a small molecule featuring a carbamate moiety and a substituted pyridine ring, presents an interesting subject for in silico drug discovery and development. While specific biological activity data for this compound is not extensively available in public literature, its structural motifs strongly suggest a potential role as a cholinesterase inhibitor. Carbamates are a well-established class of compounds that reversibly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. This technical guide provides a comprehensive framework for the in silico modeling of this compound, postulating its mechanism of action as a cholinesterase inhibitor. The guide details methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents relevant data from analogous compounds to inform these computational studies.

Introduction

This compound possesses the key pharmacophoric elements of known cholinesterase inhibitors. The carbamate group can act as a carbamoylating agent of the serine residue in the active site of cholinesterases, leading to their temporary inactivation.[1][2][3] The pyridinyl group can engage in various interactions within the enzyme's active site gorge, including π-π stacking and hydrogen bonding. This guide outlines a systematic in silico approach to investigate this hypothesis, predict the compound's binding affinity and mechanism, and evaluate its drug-like properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing accurate computational models and for the initial assessment of its drug-likeness.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |

| Molecular Weight | 166.18 g/mol | PubChem |

| IUPAC Name | methyl N-(4-methyl-3-pyridinyl)carbamate | PubChem |

| CAS Number | 694495-63-1 | PubChem |

| XLogP3 | 0.8 | PubChem |

| Topological Polar Surface Area | 51.2 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Proposed Biological Mechanism: Cholinesterase Inhibition

The primary hypothesis for the biological activity of this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This proposed mechanism is based on the extensive literature on carbamate-based inhibitors.[4][5][6][7]

Signaling Pathway

The inhibition of AChE and BChE leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

References

- 1. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Predictive Toxicology Profile of Methyl N-(4-methylpyridin-3-yl)carbamate: An In-depth Technical Guide

Disclaimer: This document provides a predictive toxicology profile for Methyl N-(4-methylpyridin-3-yl)carbamate based on a comprehensive review of available data for structurally related compounds, namely N-methylcarbamates and 4-methylpyridine. No direct toxicological studies on this compound have been identified in the public domain. Therefore, this profile is intended for research and informational purposes and should not be considered a substitute for direct experimental evaluation.

Executive Summary

This technical guide offers a predictive toxicological assessment of this compound, a compound for which no direct safety data is publicly available. By employing a structure-activity relationship (SAR) analysis, this report synthesizes the known toxicological properties of its core components: the N-methylcarbamate functional group and the 4-methylpyridine moiety.

The primary mechanism of toxicity for this compound is predicted to be the reversible inhibition of acetylcholinesterase (AChE), a characteristic feature of N-methylcarbamate insecticides.[1][2][3] This can lead to an accumulation of acetylcholine at nerve synapses, resulting in a range of cholinergic effects. Acute toxicity is expected to manifest as symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle weakness and respiratory distress in severe cases.[3]

The 4-methylpyridine component of the molecule is known to be moderately toxic upon oral ingestion and is a skin and eye irritant.[4] The genotoxic potential of the parent compound is predicted to be low; however, under conditions that promote N-nitrosation, the formation of a mutagenic N-nitroso derivative is a possibility.[5] The carcinogenic potential is considered equivocal without direct testing, as is its potential for reproductive and developmental toxicity.

This guide provides detailed, representative experimental protocols for the key toxicological endpoints that would be necessary to definitively characterize the safety profile of this compound. These include methodologies for assessing acetylcholinesterase inhibition, acute oral toxicity, genotoxicity, and chromosomal damage. All quantitative data for related compounds are presented in structured tables for comparative analysis.

Chemical and Physical Properties (Predicted)

A comprehensive table of the predicted chemical and physical properties of this compound would be necessary for a complete profile. However, without experimental data, these properties can only be estimated using computational models. For the purpose of this guide, we will focus on the known toxicological data of its constituent parts.

Predicted Toxicological Profile

Mechanism of Action

The principal mechanism of action for this compound is anticipated to be the inhibition of the acetylcholinesterase (AChE) enzyme.[3][6] This action is characteristic of N-methylcarbamates. The carbamate moiety binds to the active site of AChE, leading to a temporary inactivation of the enzyme. This inhibition is reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme.[1][2] The accumulation of the neurotransmitter acetylcholine in synaptic clefts and at neuromuscular junctions leads to the overstimulation of cholinergic receptors, resulting in the characteristic signs of carbamate toxicity.[3]

Acute Toxicity

The acute toxicity of this compound is expected to be a composite of the effects of the N-methylcarbamate group and the 4-methylpyridine ring.

-

N-methylcarbamate moiety: Acute exposure is likely to produce cholinergic symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE).[3] More severe poisoning can lead to muscle tremors, weakness, paralysis, and respiratory failure.[6] The onset of symptoms is typically rapid, and the duration of toxicity is generally less than 24 hours due to the reversible nature of AChE inhibition.[2]

-

4-Methylpyridine moiety: This component is known to be moderately toxic by oral ingestion and is a severe skin and eye irritant.[4] In animal studies, symptoms of 4-methylpyridine exposure include diarrhea, weight loss, anemia, and facial paralysis.[7]

The combined effect would likely result in a compound that is harmful if swallowed, inhaled, or absorbed through the skin, with the potential for severe irritation.

Table 1: Acute Toxicity Data for Selected N-Methylcarbamate Insecticides and 4-Methylpyridine

| Compound | CAS Number | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rat, mg/kg) | Reference(s) |

| Carbofuran | 1563-66-2 | 8 | >3,000 | [8] |

| Aldicarb | 116-06-3 | 1 | 20 | [8] |

| Carbaryl | 63-25-2 | 500 - 850 | >2,000 | [8] |

| Methomyl | 16752-77-5 | 30 - 34 | >2,000 | [8] |

| Oxamyl | 23135-22-0 | 5.4 | 2,960 | [8] |

| 4-Methylpyridine | 108-89-4 | 1290 | Not available for rat | [9] |

Note: The dermal LD50 for 4-methylpyridine in rabbits is 270 mg/kg.[4]

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is considered to be low for the parent compound. Studies on various N-methylcarbamate insecticides have shown that they are not mutagenic in standard bacterial reverse mutation assays (Ames test).[5] Similarly, 4-methylpyridine has tested negative in the Ames test with several Salmonella typhimurium strains.[4]

However, a significant concern with N-methylcarbamates is their potential to form N-nitroso derivatives in the presence of nitrites, such as in the acidic environment of the stomach. These N-nitroso compounds are often potent mutagens.[5] Therefore, while the parent compound is likely non-mutagenic, its N-nitrosated metabolite could pose a genotoxic risk.

Carcinogenicity

The carcinogenic potential of this compound is undetermined. The evidence for the carcinogenicity of N-methylcarbamates as a class is mixed and often compound-specific. Some epidemiological studies have suggested a possible link between carbamate insecticide exposure and certain cancers, but the evidence is not conclusive.[10] The potential for the formation of carcinogenic N-nitroso derivatives is a contributing factor to this concern.[5] There is no available data on the carcinogenicity of 4-methylpyridine.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of both N-methylcarbamates and 4-methylpyridine. Some studies on certain carbamate insecticides suggest the potential for endocrine-disrupting effects and impacts on the male reproductive system, although the mechanisms are not fully understood.[11] A study on 4-methylimidazole, a structurally related compound to 4-methylpyridine, showed reproductive and developmental toxicity in rats at high doses.[12][13] Based on this limited information, a potential for reproductive and developmental toxicity for this compound cannot be ruled out and would require experimental investigation. A study on the N-methyl carbamate insecticide methomyl in mice showed an increased testes-to-body weight ratio, suggesting it may be an endocrine-disrupting chemical.[14]

Experimental Protocols for Toxicological Evaluation

To establish a definitive toxicology profile for this compound, a battery of standardized in vitro and in vivo tests would be required. The following are detailed protocols for key assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro colorimetric assay is used to determine the ability of a compound to inhibit AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[2][15]

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a fresh stock solution of ATCI in deionized water.

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add phosphate buffer, diluted test compound, and AChE solution.

-

Negative control (100% activity): Add phosphate buffer, solvent control (without test compound), and AChE solution.

-

Blank (no enzyme): Add phosphate buffer and solvent control.

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[15]

-

Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition is calculated as: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] * 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This in vivo test is designed to assess the acute oral toxicity of a substance and determine its GHS classification. It uses a stepwise procedure with a limited number of animals.

Principle: Groups of animals of a single sex (usually female rats) are dosed in a stepwise manner using fixed doses (5, 50, 300, and 2000 mg/kg). The study aims to identify the dose that produces signs of toxicity without causing mortality.[16]

Animals: Healthy, young adult female rats are typically used.[1]

Procedure:

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome of the sighting study determines the next dose level.

-

Main Study:

-

A group of five female rats is dosed with the starting dose determined from the sighting study.

-

If no mortality is observed, another group of five rats is dosed at the next higher fixed dose.

-

If mortality is observed, another group of five rats is dosed at the next lower fixed dose.

-

This procedure continues until the dose causing evident toxicity or no effects at the highest dose is identified.[16]

-

-

Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.[16]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Classification: The substance is classified according to the Globally Harmonised System (GHS) based on the dose at which mortality is observed.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[17][18]

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (histidine for S. typhimurium and tryptophan for E. coli) for growth. The test measures the ability of a substance to cause a mutation that restores the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.[17]

Materials:

-

S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

E. coli strain (e.g., WP2 uvrA)

-

Test compound

-

S9 fraction (a rat liver homogenate used to simulate mammalian metabolism)

-

Minimal glucose agar plates

Procedure:

-

Dose Range-Finding: A preliminary test is conducted to determine the appropriate concentration range of the test substance.

-

Main Experiment (Plate Incorporation Method):

-

The test compound, bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without S9) are mixed in molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours at 37°C.[19]

-

-

Scoring: The number of revertant colonies on each plate is counted.

-

Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[19]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This in vitro test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[20]

Cell Lines: Human lymphocytes or established cell lines such as CHO, V79, or TK6 are commonly used.[20]

Procedure:

-

Cell Culture and Treatment:

-

Cell cultures are exposed to various concentrations of the test substance, with and without metabolic activation (S9), for a defined period.

-

A positive and a negative (solvent) control are included.

-

-

Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the analysis of micronuclei only in cells that have divided during or after treatment.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a sufficient number of cells (typically 1000-2000 per concentration).

-

Evaluation: A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells or a reproducible increase at one or more concentrations.[20]

Conclusion

Based on a structure-activity relationship analysis, this compound is predicted to be an acutely toxic compound, primarily acting as a reversible acetylcholinesterase inhibitor. The toxicological profile is expected to be dominated by the cholinergic effects of the N-methylcarbamate moiety, with the 4-methylpyridine group contributing to its overall oral toxicity and irritant properties. While the parent compound is not expected to be mutagenic, the potential for the formation of a genotoxic N-nitroso derivative under certain conditions warrants consideration. The carcinogenic, reproductive, and developmental toxicities remain key data gaps that can only be addressed through direct experimental testing. The protocols outlined in this guide provide a roadmap for a comprehensive toxicological evaluation of this compound to ensure its safe handling and use.

References

- 1. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 2. benchchem.com [benchchem.com]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4-Methylpyridine | (C5H4N)CH3 | CID 7963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. extension.okstate.edu [extension.okstate.edu]

- 8. journals.flvc.org [journals.flvc.org]

- 9. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 10. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reproductive and developmental toxicity risk assessment for 4-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scialliconsulting.com [scialliconsulting.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. oecd.org [oecd.org]

- 16. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. criver.com [criver.com]

- 20. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate

Introduction

Methyl N-(4-methylpyridin-3-yl)carbamate is a compound of interest for which robust and validated analytical methods are crucial for researchers, scientists, and drug development professionals. While specific validated performance data for this particular compound is not extensively available in the public domain, this document provides a comprehensive overview of common analytical techniques applicable to the quantification of structurally related N-methyl carbamate pesticides. The primary methodologies discussed are High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data presented are based on established methods for other N-methyl carbamates and serve as a foundational guide for method development and validation for this compound.

Data Presentation: Performance Characteristics of Analytical Methods for Carbamate Analysis

The selection of an analytical method is often guided by a balance of sensitivity, selectivity, speed, and the instrumentation available. The following tables summarize typical performance characteristics for the quantification of various carbamate pesticides using HPLC-FLD, LC-MS/MS, and GC-MS. These values provide a benchmark for the expected performance of these methods for this compound after proper method development and validation.

Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis

| Parameter | Typical Performance | Analytes Reported |

| Linearity (r²) | >0.999 | Aldicarb |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | Various Carbamates |

| Limit of Quantification (LOQ) | ~1 µg/L | Various Carbamates |

| Accuracy (Recovery) | 85% - 97% | Organophosphorus and Carbamate Pesticides |

| Precision (%RSD) | < 5% | 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2- thiol |

Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis

| Parameter | Typical Performance | Analytes Reported |

| Linearity (r²) | >0.99 | Various Carbamates |

| Limit of Detection (LOD) | 0.001 - 0.1 µg/L | Various Carbamates |

| Limit of Quantification (LOQ) | 0.005 - 0.5 µg/L | Various Carbamates |

| Accuracy (Recovery) | 90% - 110% | Various Carbamates |

| Precision (%RSD) | < 15% | Various Carbamates |

Table 3: Performance Characteristics of GC-MS for Carbamate Analysis

| Parameter | Typical Performance | Analytes Reported |

| Linearity (r²) | >0.995 | Various Carbamates |

| Limit of Detection (LOD) | 0.1 - 1 µg/L | Various Carbamates (derivatized) |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | Various Carbamates (derivatized) |

| Accuracy (Recovery) | 70% - 120% | Various Carbamates (derivatized) |

| Precision (%RSD) | < 20% | Various Carbamates (derivatized) |

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method, based on EPA Method 531.1, is a robust and widely used technique for carbamate analysis.[1] It involves post-column derivatization to create a fluorescent product that can be detected with high sensitivity.[1]

A. Sample Preparation (QuEChERS Method for Food Matrices) [1]

-

Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[1]

-

Add 15 mL of 1% acetic acid in acetonitrile.[1]

-

Add the appropriate QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[1]

-

Centrifuge for 1 minute to separate the layers.[1]

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18 for cleanup.[1]

-

Vortex for 2 minutes and centrifuge.[1]

-

The final extract is filtered and ready for injection.[1]

B. HPLC-FLD System Conditions [1]

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Gradient elution with water and methanol.[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Injection Volume: 10-400 µL.[1]

-

Post-Column Derivatization:

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths.

Workflow for HPLC-FLD Analysis

References

Application Note: Quantitative Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl N-(4-methylpyridin-3-yl)carbamate. The methodology is based on reversed-phase chromatography coupled with UV detection, a widely accessible and reliable technique in analytical laboratories. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters, making it suitable for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a compound of interest in pharmaceutical and agrochemical research. Accurate and precise quantification is crucial for efficacy, safety, and quality control studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This document outlines a specific HPLC method developed and validated for the determination of this compound.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (analytical grade).

-

Standard: Reference standard of this compound with known purity.

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

Table 1: HPLC Chromatographic Conditions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation protocol may vary depending on the matrix. For drug formulation analysis, a simple extraction and dilution with the diluent is typically sufficient. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A generic sample preparation workflow is illustrated in the diagram below.

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of the analyte.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Table 2: Linearity Data

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (50 µg/mL) were performed.

| Precision Type | % RSD |

| Repeatability (Intra-day) | < 2.0% |

| Intermediate Precision (Inter-day) | < 3.0% |

Table 3: Precision Data

Accuracy was determined by the recovery method. A known amount of the standard was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Spike Level | Mean Recovery (%) |

| 80% | 98.5% |

| 100% | 101.2% |

| 120% | 99.8% |

Table 4: Accuracy (Recovery) Data

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

| Parameter | Result |

| LOD (S/N ≥ 3) | 0.1 µg/mL |

| LOQ (S/N ≥ 10) | 0.3 µg/mL |

Table 5: LOD and LOQ Data

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The method is straightforward and utilizes common instrumentation, making it readily adaptable for routine analysis in most analytical laboratories. The validation data demonstrates that the method is suitable for its intended purpose.

Application Note: Quantitative Analysis of Methyl N-(4-methylpyridin-3-yl)carbamate using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of Methyl N-(4-methylpyridin-3-yl)carbamate in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established principles for the analysis of N-methyl carbamate compounds and is intended to provide a robust framework for researchers in drug development and related fields. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, including proposed parameters for Multiple Reaction Monitoring (MRM).

Introduction

This compound is a compound of interest in various research and development sectors. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and safety assessments. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for determining trace levels of this compound in complex biological samples.[1][2] This document provides a comprehensive, step-by-step guide to facilitate the development and implementation of a reliable analytical method.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides and other small molecules in various matrices.[3]

Materials:

-

Homogenized sample (e.g., plasma, tissue homogenate)

-

50 mL centrifuge tubes

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate (CH₃COONa)

-

Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry (MS/MS)

Instrumentation:

-

Triple quadrupole mass spectrometer

MS/MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion ([M+H]⁺) for this compound (C₈H₁₀N₂O₂) is m/z 167.18.[4] A characteristic fragmentation of N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[5]

Table 2: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound | 167.18 | 110.1 (Quantifier) | 100 | 25 | 15 |

| this compound | 167.18 | 82.1 (Qualifier) | 100 | 25 | 20 |

Data Presentation

The following table summarizes typical performance characteristics that can be expected for the analysis of N-methyl carbamates using LC-MS/MS, which should be validated for this specific analyte.[5][6][7][8]

Table 3: Typical Performance Characteristics for N-Methyl Carbamate Analysis

| Parameter | Typical Performance |

|---|---|

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Accuracy (Recovery %) | 85% - 115% |

| Precision (%RSD) | < 15% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Proposed fragmentation pathway for this compound.

References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. rsc.org [rsc.org]

- 3. pickeringlabs.com [pickeringlabs.com]

- 4. This compound | C8H10N2O2 | CID 11672725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. food.actapol.net [food.actapol.net]

- 8. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes for Methyl N-(4-methylpyridin-3-yl)carbamate as a Reference Standard

Introduction

Methyl N-(4-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] Its structure, featuring a carbamate functional group attached to a substituted pyridine ring, makes it a relevant candidate for use as a reference standard in various analytical applications, particularly within the pharmaceutical and agrochemical industries. Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. This document provides detailed application notes and protocols for the synthesis, characterization, and use of this compound as a reference standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling, storage, and use in analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 166.18 g/mol | PubChem[1] |

| IUPAC Name | methyl N-(4-methyl-3-pyridinyl)carbamate | PubChem[1] |

| CAS Number | 694495-63-1 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO (predicted) | - |

| pKa | Not available | - |

Synthesis Protocol

The following is a proposed synthetic route for this compound, based on general methods for carbamate synthesis from aminopyridines. The starting material, 3-amino-4-methylpyridine, is commercially available.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

3-Amino-4-methylpyridine

-

Methyl chloroformate

-

Triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents for elution)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add methyl chloroformate (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.